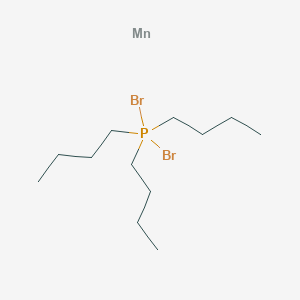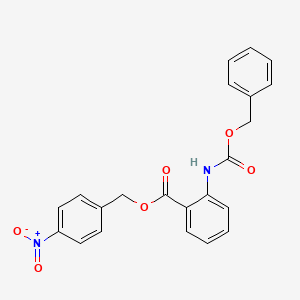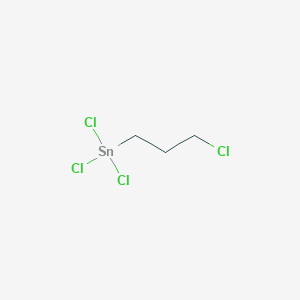
Trichloro(3-chloropropyl)stannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trichloro(3-chloropropyl)stannane is an organotin compound with the molecular formula C3H6Cl4Sn It is a derivative of stannane, where three chlorine atoms and one 3-chloropropyl group are attached to the tin atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Trichloro(3-chloropropyl)stannane can be synthesized through the reaction of stannane with 3-chloropropyl chloride in the presence of a catalyst. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the tin-chlorine bonds. The reaction can be represented as follows:
SnH4+ClCH2CH2CH2Cl→Sn(Cl)3CH2CH2CH2Cl+HCl
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Trichloro(3-chloropropyl)stannane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as alkyl or aryl groups.
Reduction Reactions: The compound can be reduced to form lower oxidation state tin compounds.
Oxidation Reactions: It can be oxidized to form higher oxidation state tin compounds.
Common Reagents and Conditions
Substitution: Reagents like Grignard reagents or organolithium compounds are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.
Major Products
Substitution: Formation of organotin compounds with different organic groups.
Reduction: Formation of di- or mono-chloropropylstannane.
Oxidation: Formation of tin oxides or other higher oxidation state tin compounds.
Scientific Research Applications
Trichloro(3-chloropropyl)stannane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organotin compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of polymers, coatings, and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of trichloro(3-chloropropyl)stannane involves its interaction with molecular targets through its tin center. The compound can form coordination complexes with various ligands, influencing biochemical pathways and cellular processes. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Trichloro(3-chloropropyl)silane: Similar structure but with silicon instead of tin.
Methyltrichlorosilane: Contains a methyl group instead of a 3-chloropropyl group.
Tetrachlorostannane: Contains four chlorine atoms attached to the tin atom.
Uniqueness
Trichloro(3-chloropropyl)stannane is unique due to the presence of both tin and a 3-chloropropyl group, which imparts distinct chemical properties and reactivity compared to its silicon analogs and other organotin compounds. This uniqueness makes it valuable for specific applications in synthesis and industrial processes.
Properties
CAS No. |
67039-22-9 |
|---|---|
Molecular Formula |
C3H6Cl4Sn |
Molecular Weight |
302.6 g/mol |
IUPAC Name |
trichloro(3-chloropropyl)stannane |
InChI |
InChI=1S/C3H6Cl.3ClH.Sn/c1-2-3-4;;;;/h1-3H2;3*1H;/q;;;;+3/p-3 |
InChI Key |
UFPAFTIYEMLWPX-UHFFFAOYSA-K |
Canonical SMILES |
C(CCl)C[Sn](Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



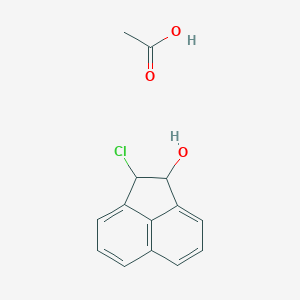
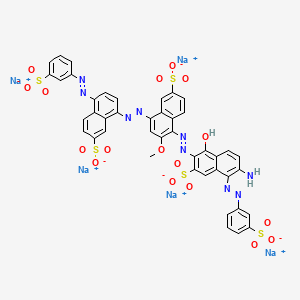
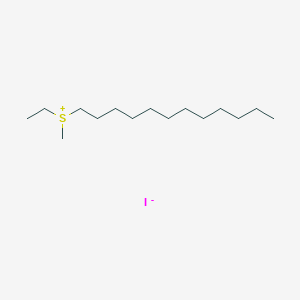
![[(2R,3R,4R,5R)-4-chloro-3-hydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B14475813.png)


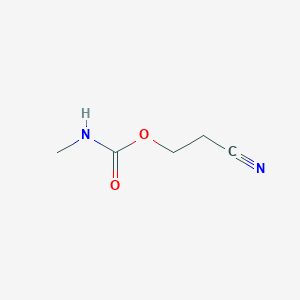

![[1,1'-Biphenyl]-2,2'-dicarboxaldehyde, 4,4',5,5',6,6'-hexamethoxy-](/img/structure/B14475835.png)
